3-bromo-1H-indazol-5-amine
CAS No.: 478837-59-1
Cat. No.: VC21209768
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478837-59-1 |
---|---|
Molecular Formula | C7H6BrN3 |
Molecular Weight | 212.05 g/mol |
IUPAC Name | 3-bromo-2H-indazol-5-amine |
Standard InChI | InChI=1S/C7H6BrN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) |
Standard InChI Key | AOKHRTSXJINPPJ-UHFFFAOYSA-N |
SMILES | C1=CC2=NNC(=C2C=C1N)Br |
Canonical SMILES | C1=CC2=NNC(=C2C=C1N)Br |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
3-Bromo-1H-indazol-5-amine is characterized by the following properties:
Property | Value |
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CAS Number | 478837-59-1 |
Molecular Formula | C7H6BrN3 |
Molecular Weight | 212.05 g/mol |
Appearance | Solid (specific color not provided in sources) |
Purity in Commercial Samples | NLT (Not Less Than) 98% |
The compound contains three nitrogen atoms and one bromine atom, with the bromine attached at the 3-position of the indazole ring and the amine group at the 5-position . This substitution pattern contributes to its unique reactivity profile and biological activities.
Structural Features
The structure of 3-bromo-1H-indazol-5-amine consists of an indazole core with specific substitutions. The indazole nucleus comprises a benzene ring fused to a pyrazole ring, creating a bicyclic heterocyclic system. The bromine atom at position 3 enhances the compound's utility as a building block for further chemical modifications, particularly through coupling reactions. The amine group at position 5 provides a point for additional functionalization and contributes to the compound's biological interactions.
Synthesis Methods
General Synthetic Approaches
While the search results don't provide a direct synthesis method for 3-bromo-1H-indazol-5-amine, they offer information about related compounds that can inform potential synthetic routes. A likely approach involves the bromination of an appropriate indazole precursor.
One potential synthetic route might involve the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate under reflux conditions. This approach would create the indazole core structure with appropriate substitutions for further modification.
Related Synthesis Processes
A patent describes the synthesis of a similar compound, 3-bromo-5-nitro-1H-indazole, which provides insights into potential methods for synthesizing 3-bromo-1H-indazol-5-amine . The patented process involves:
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Using 5-nitro-1H-indazole as a starting material
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Performing bromination in DMF (N,N-dimethylformamide) by dropwise addition of a bromine solution
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Conducting the reaction under specific temperature conditions (-4°C to -5°C during bromine addition, followed by warming to 35-40°C)
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Monitoring the reaction progress using HPLC
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Purifying the product through filtration and crystallization
The reaction formula provided in the patent is:
5-nitro-1H-indazole + Br2 → 3-bromo-5-nitro-1H-indazole
This approach achieves a reported yield of 95% and offers advantages including mild reaction conditions, simplicity of operation, and suitability for industrial production . A modified version of this procedure might be applicable to the synthesis of 3-bromo-1H-indazol-5-amine, potentially involving reduction of the nitro group to an amine after bromination.
Mechanism of Action
Biochemical Interactions
3-Bromo-1H-indazol-5-amine interacts with various biomolecules in cellular systems. As an indazole derivative, it may interact with enzymes, proteins, and other cellular components, potentially affecting signaling pathways, gene expression, and cellular metabolism. The specific interactions are likely influenced by the compound's structure, particularly the positioning of the bromine and amine groups.
Effects on Cellular Processes
Research suggests that 3-bromo-1H-indazol-5-amine and related compounds can inhibit cell growth in various neoplastic cell lines at concentrations lower than 1 μM. The compound may affect apoptosis and cell cycle progression by inhibiting members of the Bcl2 family and influencing the p53/MDM2 pathway in a concentration-dependent manner.
These mechanisms contribute to the compound's observed anticancer activities, making it a subject of interest in cancer research and drug development. The specific cellular effects may vary depending on the cancer cell type and the concentration of the compound.
Biological Activity
Anticancer Properties
3-Bromo-1H-indazol-5-amine has demonstrated anticancer activity against various human cancer cell lines. Its efficacy varies across different cancer types, as illustrated in the following table:
Cell Line | Cancer Type | IC50 (μM) |
---|---|---|
K562 | Chronic Myeloid Leukemia | 5.15 |
A549 | Lung Cancer | < 10 |
Hep-G2 | Hepatoma | 15.42 |
PC-3 | Prostate Cancer | > 20 |
5-Fluorouracil (reference) | Multiple | 8.37-9.78 |
The data shows that 3-bromo-1H-indazol-5-amine exhibits promising activity against K562 cells (chronic myeloid leukemia), with an IC50 value of 5.15 μM. This value indicates the concentration required to inhibit 50% of cell growth. The compound shows variable efficacy across different cancer types, with less potent activity against prostate cancer cells (PC-3).
Structure-Activity Relationship
The biological activity of 3-bromo-1H-indazol-5-amine is closely related to its structural features. The bromine atom at position 3 and the amine group at position 5 contribute to its specific interactions with biological targets. The indazole core itself is a privileged structure in medicinal chemistry, known for diverse biological activities.
Understanding the structure-activity relationship is crucial for the development of more potent and selective derivatives with enhanced anticancer properties. The positioning of substituents on the indazole core can significantly impact biological activity, providing opportunities for optimization through structural modifications.
Research Applications
Medicinal Chemistry
3-Bromo-1H-indazol-5-amine serves as a valuable building block in medicinal chemistry for synthesizing compounds with potential anticancer properties. Its reactive bromine atom allows for various transformations, particularly coupling reactions, to create more complex molecules with enhanced biological activities.
Researchers utilize this compound as a starting point for developing libraries of indazole derivatives with diverse substituents, enabling structure-activity relationship studies and the identification of lead compounds for further development. The compound's inherent anticancer activity provides a foundation for designing more potent and selective anticancer agents.
Chemical Research
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 3-bromo-1H-indazol-5-amine, including:
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1H-indazole-3-amine: This analog lacks the bromine at position 3 and has the amine group at position 3 instead of position 5, resulting in different chemical properties and biological activities .
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5-fluoro-1H-indazole: This compound has a fluorine atom instead of an amine group at position 5, leading to distinct chemical behavior and biological effects.
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3-bromo-5-nitro-1H-indazole: This compound has a nitro group instead of an amine at position 5, which significantly alters its electronic properties and reactivity .
Distinctive Features
The unique features of 3-bromo-1H-indazol-5-amine compared to its structural analogs include:
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The presence of the bromine atom at position 3, which allows for further functionalization through substitution reactions, making it a versatile intermediate for synthesizing a wide range of biologically active compounds.
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The amine group at position 5, which contributes to its specific interactions with biological targets and provides an additional point for structural modifications.
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The combination of these specific substituents at positions 3 and 5, which results in a unique electronic distribution and three-dimensional structure, influencing its biological activity profile and chemical reactivity.
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